molecular formula C10H15N3O3 B2885923 ethyl N-[(Z)-2-cyano-3-(dimethylamino)-2-butenoyl]carbamate CAS No. 339018-11-0

ethyl N-[(Z)-2-cyano-3-(dimethylamino)-2-butenoyl]carbamate

Cat. No. B2885923
CAS RN: 339018-11-0
M. Wt: 225.248
InChI Key: FTKZRKFSVFABDX-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl N-[(Z)-2-cyano-3-(dimethylamino)-2-butenoyl]carbamate” is a chemical compound . It is used for research purposes . The compound has a molecular weight of 225.248.


Synthesis Analysis

While specific synthesis methods for “ethyl N-[(Z)-2-cyano-3-(dimethylamino)-2-butenoyl]carbamate” were not found, similar compounds have been synthesized using multi-step strategies . These strategies often involve reductive amination, deprotection in acidic media, and transamination .

Scientific Research Applications

Synthesis of Biologically Active Compounds

This compound is a derivative of cyanoacetamide, which is a privileged structure and one of the most important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Condensation Reactions

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This makes them valuable in the synthesis of a wide range of organic compounds.

Synthesis of 1,3-dithiolan-2-ones

A novel and efficient method for the synthesis of 1,3-dithiolan-2-ones was reported using cyanoacetamides . Treatment of cyanoacetamides with carbon disulfide and sodium ethoxide gave the corresponding ketene diothioacetals .

Reduction of Ethyl Carbamate in Alcoholic Beverages

Ethyl carbamate (EC) is a 2A classified carcinogen in Chinese liquor that has raised many problems regarding food safety . Applying microorganisms to control the content of EC precursors in fermented grains has been proven as an effective method to reduce EC in alcoholic beverages .

Synthesis of Coumarin-3-carboxylate Ester

The condensation of ethyl cyanoacetate and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .

Synthesis of 3-cyancoumarin

As mentioned above, the condensation of ethyl cyanoacetate and salicylaldehyde can also result in the formation of 3-cyancoumarin . This compound has potential applications in the synthesis of various organic compounds.

properties

IUPAC Name

ethyl N-[(Z)-2-cyano-3-(dimethylamino)but-2-enoyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-5-16-10(15)12-9(14)8(6-11)7(2)13(3)4/h5H2,1-4H3,(H,12,14,15)/b8-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKZRKFSVFABDX-FPLPWBNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=C(C)N(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C(/C)\N(C)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-[(Z)-2-cyano-3-(dimethylamino)-2-butenoyl]carbamate

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